molecular formula C16H14F3N3O B6937294 N-methyl-N-(6-phenylpyridazin-3-yl)-1-(trifluoromethyl)cyclopropane-1-carboxamide

N-methyl-N-(6-phenylpyridazin-3-yl)-1-(trifluoromethyl)cyclopropane-1-carboxamide

Cat. No.: B6937294
M. Wt: 321.30 g/mol
InChI Key: LVBAGZHSFWUPPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-(6-phenylpyridazin-3-yl)-1-(trifluoromethyl)cyclopropane-1-carboxamide is a synthetic organic compound that belongs to the class of carboxamides. This compound is characterized by its unique structure, which includes a trifluoromethyl group attached to a cyclopropane ring, a phenylpyridazinyl moiety, and a methylated nitrogen atom. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Properties

IUPAC Name

N-methyl-N-(6-phenylpyridazin-3-yl)-1-(trifluoromethyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O/c1-22(14(23)15(9-10-15)16(17,18)19)13-8-7-12(20-21-13)11-5-3-2-4-6-11/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBAGZHSFWUPPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NN=C(C=C1)C2=CC=CC=C2)C(=O)C3(CC3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(6-phenylpyridazin-3-yl)-1-(trifluoromethyl)cyclopropane-1-carboxamide typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:

    Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Introduction of the Trifluoromethyl Group: This step might involve the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.

    Synthesis of the Phenylpyridazinyl Moiety: This can be synthesized through various methods, including the reaction of hydrazines with diketones or through palladium-catalyzed cross-coupling reactions.

    Coupling Reactions: The final step involves coupling the phenylpyridazinyl moiety with the cyclopropane carboxamide, often using amide bond-forming reactions under conditions such as peptide coupling reagents (e.g., EDC, HATU).

Industrial Production Methods

Industrial production of such compounds would typically involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, scalable catalysts, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(6-phenylpyridazin-3-yl)-1-(trifluoromethyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This might involve the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-methyl-N-(6-phenylpyridazin-3-yl)-1-(trifluoromethyl)cyclopropane-1-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s metabolic stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-(6-phenylpyridazin-3-yl)-1-cyclopropane-1-carboxamide: Lacks the trifluoromethyl group.

    N-methyl-N-(6-phenylpyridazin-3-yl)-1-(trifluoromethyl)cyclopropane-1-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide.

Uniqueness

The presence of the trifluoromethyl group in N-methyl-N-(6-phenylpyridazin-3-yl)-1-(trifluoromethyl)cyclopropane-1-carboxamide can significantly influence its chemical and biological properties, making it more stable and potentially more active in biological systems compared to similar compounds without this group.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.